molecular formula C14H13NO2 B11881469 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile

4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11881469
M. Wt: 227.26 g/mol
InChI Key: JYMJOJSFORZSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile is a member of the chromene family, which is known for its diverse biological and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions . A green synthesis method involves the use of dual-frequency ultrasonication, which provides high yields without the use of hazardous reagents .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and various methine dyes .

Scientific Research Applications

4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,6-Diethyl-2-oxo-2H-chromene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological and physicochemical properties. Its dual ethyl groups at positions 4 and 6 enhance its lipophilicity and potentially its biological activity compared to other chromene derivatives .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4,6-diethyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C14H13NO2/c1-3-9-5-6-13-11(7-9)10(4-2)12(8-15)14(16)17-13/h5-7H,3-4H2,1-2H3

InChI Key

JYMJOJSFORZSTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C(=C2CC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.